p-Anisidine

Catalog No.
S8045760
CAS No.
29191-52-4
M.F
C7H9NO
C7H9NO
H2NC6H4OCH3
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Anisidine

CAS Number

29191-52-4

Product Name

p-Anisidine

IUPAC Name

4-methoxyaniline

Molecular Formula

C7H9NO
C7H9NO
H2NC6H4OCH3

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3

InChI Key

BHAAPTBBJKJZER-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in acetone, benzene; very soluble in ether, ethanol
In water, 2.10X10+4 mg/L at 20 °C
21 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2.2 (moderate)
Moderate

Canonical SMILES

COC1=CC=C(C=C1)N

Description

P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992)
P-anisidine is a substituted aniline that is aniline in which the hydrogen para to the amino group has been replaced by a methoxy group. It is used as a reagent for the detection of oxidation products such as aldehydes and ketones in fats and oils. It has a role as a reagent and a genotoxin. It is a member of methoxybenzenes, a substituted aniline and a primary amino compound.

p-Anisidine, also known as para-anisidine, is an organic compound with the chemical formula C7_7H9_9NO. It appears as a pale yellow to brown crystalline solid with a melting point of approximately 56 degrees Celsius. This compound is characterized by an aniline moiety attached to a methoxy group at the para position, significantly influencing its chemical behavior and properties. p-Anisidine is moderately soluble in water and more soluble in organic solvents such as ethanol and ether . It is primarily utilized as an intermediate in the dye and pharmaceutical industries, where it plays a crucial role in synthesizing various compounds .

p-Anisidine is a hazardous compound and should be handled with care. Here are some key safety concerns:

  • Toxicity: p-Anisidine is toxic if inhaled, ingested, or absorbed through the skin. Exposure can cause irritation of the eyes, skin, and respiratory tract. Long-term exposure has been linked to methemoglobinemia (a blood disorder) and bladder cancer [].
  • Flammability: p-Anisidine is combustible and can ignite if exposed to heat or open flames [].
  • Reactivity: p-Anisidine can react with strong oxidizing agents, releasing heat [].

Safety precautions when handling p-Anisidine include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Working in a well-ventilated area.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to regulations.

Organic Synthesis and Biochemical Research

p-Anisidine's reactive nature makes it a valuable intermediate in organic synthesis. Researchers utilize it to create various complex molecules, including pharmaceuticals and dyes []. Its ability to form covalent bonds allows it to participate in numerous organic reactions, expanding the possibilities for new molecule creation.

Furthermore, p-Anisidine finds use in biochemical research. Its functional groups can interact with biomolecules like enzymes or proteins, aiding researchers in understanding cellular processes and developing new drugs [].

Food Quality Testing

p-Anisidine plays a crucial role in ensuring food quality. It acts as a reagent for detecting the presence of unsaturated aldehydes and ketones in fats and oils. These compounds can indicate spoilage or rancidity in food products. By reacting with p-Anisidine, the aldehydes and ketones produce a colorimetric change, allowing researchers to quantify their presence and assess food quality.

Material Science Research

Recent studies have explored the potential of p-Anisidine in material science research. Polymers derived from p-Anisidine, known as Poly(p-Anisidine) (PPA), exhibit interesting properties. Researchers are investigating their use as antistatic and anticorrosion coatings due to their conductive nature []. Additionally, p-Anisidine's ability to interact with metal oxides like ZnO opens doors for the development of novel nanocomposite materials with unique properties.

Important Note

It's crucial to remember that p-Anisidine is a toxic compound and requires proper handling and disposal due to its genotoxic properties [].

, particularly with aldehydes and ketones, forming Schiff bases that absorb light at 350 nm. This property is exploited in the p-Anisidine Value analysis, a method used to assess the oxidation state of fats and oils by measuring secondary oxidation products such as aldehydes and ketones . Additionally, p-Anisidine can participate in various electrophilic aromatic substitution reactions due to its electron-donating methoxy group, making it a versatile reagent in organic synthesis .

While p-Anisidine has applications in pharmaceuticals, it also poses health risks. Exposure can lead to symptoms such as headaches, dizziness, cyanosis (bluish skin due to oxygen deprivation), and the formation of Heinz bodies in red blood cells. Chronic exposure has been associated with serious health issues, including bladder cancer and methemoglobinemia, a condition where hemoglobin is altered to a form that cannot effectively transport oxygen . Thus, safety measures are critical when handling this compound.

The synthesis of p-Anisidine typically involves the reduction of 4-nitroanisole. This process can be achieved through various methods, including catalytic hydrogenation or chemical reduction using reducing agents such as iron and hydrochloric acid. The reaction results in the conversion of the nitro group to an amine group, yielding p-Anisidine as the primary product .

p-Anisidine is widely used across several industries:

  • Dye Industry: It serves as an important intermediate for producing various dyes, including Acid Red GP and Disperse Blue 79.
  • Pharmaceuticals: Derivatives of p-Anisidine are utilized in formulating medications like Phenazopyridine and Bucillamine, which have anti-inflammatory properties.
  • Analytical Chemistry: It acts as a reagent for detecting oxidation products in fats and oils through p-Anisidine Value analysis .

Research indicates that p-Anisidine can interact with various biological systems. Its role as a genotoxic agent has been documented, highlighting its potential to cause DNA damage under certain conditions. Studies have shown that p-Anisidine can react with cellular components leading to oxidative stress and subsequent cellular damage . Furthermore, its ability to form complexes with metal ions enhances its utility in analytical applications.

p-Anisidine belongs to a class of compounds known as anisidines, which includes two other isomers: o-Anisidine (2-methoxyaniline) and m-Anisidine (3-methoxyaniline). Below is a comparison of these compounds:

CompoundStructureKey UsesUnique Features
p-AnisidineCH3_3OC6_6H4_4NH2_2Dyes, pharmaceuticalsForms Schiff bases; significant health risks
o-AnisidineCH3_3O-C6_6H4_4NH2_2Dyes, agrochemicalsLess toxic; used in herbicides
m-AnisidineCH3_3O-C6_6H4_4NH2_2DyesIntermediate in dye synthesis

p-Anisidine is unique due to its specific reactivity with aldehydes and ketones for oxidation detection and its notable toxicity profile compared to its isomers. This makes it particularly valuable yet hazardous in industrial applications .

Physical Description

P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992)
Yellow to brown, crystalline solid with an amine-like odor; [NIOSH]
Solid
COLOURLESS-TO-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR.
Yellow to brown, crystalline solid with an amine-like odor.

Color/Form

White solid
Fused crystalline mass
Crystals, plates from aqueous solution
Yellow to brown, crystalline solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

123.068413911 g/mol

Monoisotopic Mass

123.068413911 g/mol

Boiling Point

469 °F at 760 mmHg (NTP, 1992)
243 °C
243.00 °C. @ 760.00 mm Hg
475 °F

Flash Point

41 °F (NTP, 1992)
5 °C
122 °C (251.6 °F) (closed cup)
122 °C

Heavy Atom Count

9

Vapor Density

4.25 (NTP, 1992) (Relative to Air)
4.28 (Air = 1)
Relative vapor density (air = 1): 4.3

Density

1.071 at 135 °F (NTP, 1992)
1.071 at 57 °C/4 °C
1.07 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.07

Odor

Amine-like odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides./

Melting Point

135 °F (NTP, 1992)
57.2 °C
57 °C
135 °F

UNII

575917SNR4

Related CAS

20265-97-8 (hydrochloride)

Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992)
0.03 [mmHg]
3.0X10-2 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 2
(77 °F): 0.006 mmHg

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation of its vapor, through the skin and by ingestion.

Metabolism Metabolites

P-METHOXYANILINE YIELDS P-AMINOPHENOL IN RABBIT ... & P-METHOXY-N-METHYLANILINE IN RABBIT. /FROM TABLE/

Associated Chemicals

p-Anisidine hydrochloride;20265-97-8

Methods of Manufacturing

Reduction of p-nitroanisole; methylation of p-nitrophenol followed by reduction; or the action of methanol and caustic on p-nitrochlorobenzene with subsequent reduction
p-Chloronitrobenzene and methanol ether formation and nitro reduction.
Reduction of p-nitroanisole with iron filings and hydrochloric acid or methylation of p-aminophenol.
Mn3+ - or Ce4+ -mediated oxidation of nitrobenzene.
For its industrial production 4-nitroanisole is reduced either with sodium sulfide or with hydrogen in the presence of precious-metal catalysts or Raney nickel.

General Manufacturing Information

Benzenamine, 4-methoxy-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2514, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: p-anisidine; Matrix: air; Detection Limit: 0.35 ug/sample.
GAS CHROMATOGRAPHIC DETERMINATION OF ORGANIC CMPD IN WASTE WATER. THE METHODS ARE PRECISE & SENSITIVE TO THE LOW PPB RANGE.
ADSORPTION STUDIES USING GAS-LIQUID CHROMATOGRAPHY.
Analyte: P-anisidine. Sample Matrix: Amine mixtures. Procedure: Thin layer chromatography. Detection limit: 1-2 mg.
For more Analytic Laboratory Methods (Complete) data for p-Anisidine (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

P-AMINOPHENOL & P-CHLORANILINE EXHIBITED CHEM &/OR METABOLIC INSTABILITY UNDER REACTION CONDITIONS COMMONLY USED FOR DRUG METAB STUDIES USING COLORIMETRIC ANALYSIS.

Storage Conditions

Store in tightly closed containers in a cool, dark, well-ventilated area. Protect against sunlight and strong oxidizers. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. A regulated, marked area should be established where this chemical is handled, used, or stored ... /Anisidines/

Dates

Modify: 2023-11-23
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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